ethyl 4-oxo-1H-quinazoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-1H-quinazoline-2-carboxylate is a quinazoline derivative with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxo-1H-quinazoline-2-carboxylate can be synthesized from anthranilamide and ethyl oxalate . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-1H-quinazoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into different quinazoline analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Typical solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions are various quinazoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-oxo-1H-quinazoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-1H-quinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 4-oxo-1H-quinazoline-2-carboxylate can be compared with other quinazoline derivatives, such as:
- Ethyl 4-hydroxyquinazoline-2-carboxylate
- Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate
- 4-Quinazolone-2-carboxylic acid ethyl ester
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
ethyl 4-oxo-1H-quinazoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-12-8-6-4-3-5-7(8)10(14)13-9/h3-6H,2H2,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCAWNQKVVTNFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=O)C2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NC(=O)C2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.